Cas no 1567982-69-7 ((3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol)

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
- 3-Pyrrolidinol, 1-(3-butyn-1-yl)-, (3S)-
- EN300-5093975
- (S)-1-(But-3-yn-1-yl)pyrrolidin-3-ol
- 1567982-69-7
-
- Inchi: 1S/C8H13NO/c1-2-3-5-9-6-4-8(10)7-9/h1,8,10H,3-7H2/t8-/m0/s1
- InChI Key: TZRVVHFJYYPHMT-QMMMGPOBSA-N
- SMILES: N1(CCC#C)CC[C@H](O)C1
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 0.4
Experimental Properties
- Density: 1.061±0.06 g/cm3(Predicted)
- Boiling Point: 238.6±30.0 °C(Predicted)
- pka: 14.79±0.20(Predicted)
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028Y1Q-10g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 10g |
$5937.00 | 2023-12-15 | |
Aaron | AR028Y1Q-500mg |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 500mg |
$1098.00 | 2025-02-17 | |
1PlusChem | 1P028XTE-2.5g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 2.5g |
$2484.00 | 2024-06-20 | |
Enamine | EN300-5093975-1.0g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95.0% | 1.0g |
$999.0 | 2025-03-15 | |
Enamine | EN300-5093975-0.1g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95.0% | 0.1g |
$347.0 | 2025-03-15 | |
Enamine | EN300-5093975-10.0g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95.0% | 10.0g |
$4299.0 | 2025-03-15 | |
Enamine | EN300-5093975-0.25g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95.0% | 0.25g |
$494.0 | 2025-03-15 | |
Aaron | AR028Y1Q-100mg |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 100mg |
$503.00 | 2025-02-17 | |
Aaron | AR028Y1Q-2.5g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 2.5g |
$2719.00 | 2023-12-15 | |
1PlusChem | 1P028XTE-1g |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
1567982-69-7 | 95% | 1g |
$1297.00 | 2024-06-20 |
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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2. Back matter
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
Comprehensive Overview of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol (CAS No. 1567982-69-7)
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with significant potential in pharmaceutical and chemical research. This compound, identified by its CAS No. 1567982-69-7, has garnered attention due to its unique structural features and versatile applications. The presence of a but-3-yn-1-yl group and a hydroxylated pyrrolidine ring makes it a valuable intermediate in organic synthesis and drug discovery. Researchers are particularly interested in its stereochemistry, as the (3S) configuration can influence biological activity and binding affinity.
In recent years, the demand for chiral building blocks like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol has surged, driven by advancements in asymmetric synthesis and medicinal chemistry. This compound aligns with the growing trend of green chemistry and sustainable synthesis, as it can be derived from eco-friendly catalytic processes. Its applications span across neurological research, enzyme inhibition studies, and the development of bioactive molecules. The compound's alkyne functionality also makes it a candidate for click chemistry, a technique widely used in bioconjugation and material science.
The synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol often involves stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, to achieve high enantiomeric purity. This is critical for its use in pharmaceutical intermediates, where even minor impurities can affect efficacy. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its purity and structure. The compound's stability under various conditions is another area of interest, as it determines its shelf life and handling requirements.
From a commercial perspective, (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is available through specialized chemical suppliers, often in milligram to kilogram quantities. Its pricing reflects the complexity of its synthesis and the demand for high-purity chiral compounds. Researchers frequently search for custom synthesis services or bulk suppliers to procure this material for their projects. The compound's MSDS and safety data are also commonly requested, highlighting the importance of proper handling and storage.
Looking ahead, the role of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol in drug discovery pipelines is expected to expand, particularly in the development of central nervous system (CNS) therapeutics. Its structural motifs are reminiscent of those found in neurotransmitter analogs, making it a promising candidate for targeting G-protein-coupled receptors (GPCRs). Additionally, its compatibility with high-throughput screening platforms enhances its utility in modern drug development.
In summary, (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol (CAS No. 1567982-69-7) represents a fascinating intersection of chemistry and biology. Its applications in asymmetric synthesis, medicinal chemistry, and material science underscore its versatility. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is poised to grow.
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